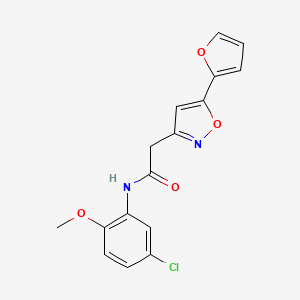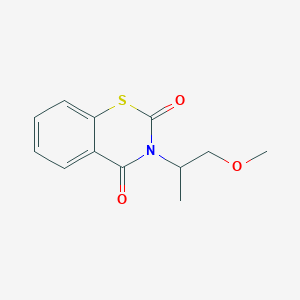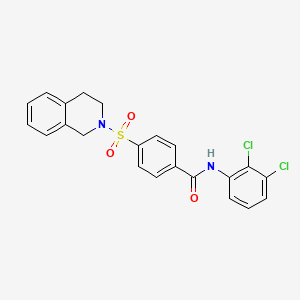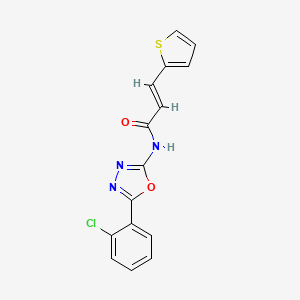
5-(4-(Trifluorometoxi)fenil)tiofeno-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate” is a chemical compound . It has potential applications in diverse scientific domains . The compound’s distinctive chemical structure, incorporating a trifluoromethyl group linked to a thiophene ring, contributes to enhanced solubility in organic solvents .
Molecular Structure Analysis
The molecular structure of this compound incorporates a trifluoromethyl group linked to a thiophene ring . This distinctive structure contributes to its enhanced solubility in organic solvents .Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos basados en tiofeno, como el compuesto en cuestión, han sido de interés para un número creciente de científicos como posibles compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos . Los derivados del tiofeno exhiben muchas propiedades farmacológicas como anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas .
Química Industrial
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Esto sugiere que “5-(4-(Trifluorometoxi)fenil)tiofeno-2-carboxilato de metilo” podría utilizarse potencialmente en aplicaciones similares.
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esta podría ser una aplicación potencial para “this compound”.
Transistores de Efecto de Campo Orgánicos (OFET)
Los derivados del tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánicos (OFET) . Esto sugiere que “this compound” podría utilizarse en el desarrollo de estos dispositivos.
Diodos Orgánicos Emisores de Luz (OLED)
Los derivados del tiofeno también se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esta podría ser otra aplicación potencial para “this compound”.
Reactividad Fotocrómica
Se ha sintetizado un nuevo diaryletileno fotocrómico asimétrico que contiene un derivado del tiofeno, y se ha investigado su reactividad fotocrómica . Esto sugiere que “this compound” podría utilizarse potencialmente en la síntesis de compuestos fotocrómicos.
Aplicaciones de Recubrimiento
Las capas anódicas se prepararon potenciostáticamente sobre sustratos de vidrio . Esto sugiere que “this compound” podría utilizarse potencialmente en aplicaciones de recubrimiento.
Importancia Terapéutica
El tiofeno y sus derivados sustituidos muestran aplicaciones interesantes en el campo de la química medicinal . Se ha demostrado que son fármacos efectivos en el escenario actual de enfermedades respectivas . Son compuestos notablemente efectivos tanto con respecto a sus funciones biológicas y fisiológicas como antiinflamatorias, antipsicóticas, antiarrítmicas, ansiolíticas, antifúngicas, antioxidantes, moduladoras del receptor de estrógenos, antimitóticas, antimicrobianas, inhibidoras de las quinasas y anticancerígenas . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos terapéuticos.
Mecanismo De Acción
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate acts as a catalyst in many organic reactions, promoting the formation of new bonds between molecules. It is also used as a reagent in the synthesis of organic compounds, where it acts as a nucleophile, attacking electrophilic centers in other molecules. In addition, Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate can be used as a ligand to bind transition metals, allowing them to catalyze reactions.
Biochemical and Physiological Effects
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate has been studied for its potential use as an anti-cancer drug. Studies have shown that Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate has the ability to inhibit the growth of cancer cells in vitro, as well as to induce apoptosis in cancer cells. Additionally, Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate has been shown to inhibit the growth of bacteria and fungi, and to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is a versatile compound that can be used in a variety of laboratory experiments. It is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, it is non-toxic and has a low cost, making it an ideal reagent for laboratory experiments. However, it is important to note that Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is a relatively new compound and is not yet widely used in research, so there is limited information available on its properties and applications.
Direcciones Futuras
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate has the potential to be used in a variety of applications, including the synthesis of pharmaceutical drugs, organic semiconductors, and catalysts for fuel cells. Additionally, further research is needed to understand the mechanism of action of Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate and its potential use as an anti-cancer drug. Additionally, more research is needed to understand the biochemical and physiological effects of Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate, as well as its potential applications in other fields. Finally, more research is needed to understand the advantages and limitations of using Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate in laboratory experiments.
Métodos De Síntesis
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate can be synthesized through a sequence of reactions involving the reaction of 4-(trifluoromethoxy)benzaldehyde with thiophene-2-carboxylic acid in ethanol. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by a catalytic hydrogenation to form Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate. The reaction is carried out at room temperature, and the yield of the reaction is typically high, ranging from 80% to 90%.
Propiedades
IUPAC Name |
methyl 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S/c1-18-12(17)11-7-6-10(20-11)8-2-4-9(5-3-8)19-13(14,15)16/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKHAPAXGSGYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2385388.png)


![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)
![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)

![2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide](/img/structure/B2385404.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2385405.png)
![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)
![3-(Benzenesulfonyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2385408.png)
